

Using Linoleamide to modulate calcium signaling in vitro

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Compound of Interest

Compound Name: *Linoleamide*

Cat. No.: *B162930*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide, an endogenous fatty acid amide, has emerged as a significant modulator of intracellular calcium ($[Ca^{2+}]$) signaling. Its ability to influence Ca^{2+} levels in various cell types makes it a valuable tool for in vitro research, particularly in studies related to signal transduction, neurobiology, and pharmacology. These application notes provide a comprehensive overview of the mechanisms, protocols, and data related to the use of **linoleamide** in modulating calcium signaling in vitro.

Mechanism of Action

Linoleamide primarily modulates intracellular Ca^{2+} concentrations through two main pathways:

- **Release from Intracellular Stores:** **Linoleamide** induces the release of Ca^{2+} from the endoplasmic reticulum (ER), a major intracellular calcium reservoir.[1] This process is independent of the inositol-1,4,5-trisphosphate (IP3) pathway, a common mechanism for Ca^{2+} release.[1] The depletion of ER Ca^{2+} stores by **linoleamide** can subsequently trigger

capacitative Ca^{2+} entry, also known as store-operated calcium entry (SOCE), where Ca^{2+} channels in the plasma membrane open to allow an influx of extracellular Ca^{2+} .^{[1][2]}

- **Modulation of Ion Channels:** While direct activation is still under investigation, **linoleamide** is structurally related to endocannabinoids like anandamide, which are known to modulate Transient Receptor Potential Vanilloid 1 (TRPV1) channels.^{[3][4][5]} TRPV1 is a non-selective cation channel that, when activated, allows the influx of Ca^{2+} .^[3] Further research is needed to fully elucidate the direct effects of **linoleamide** on TRPV1 and other ion channels.

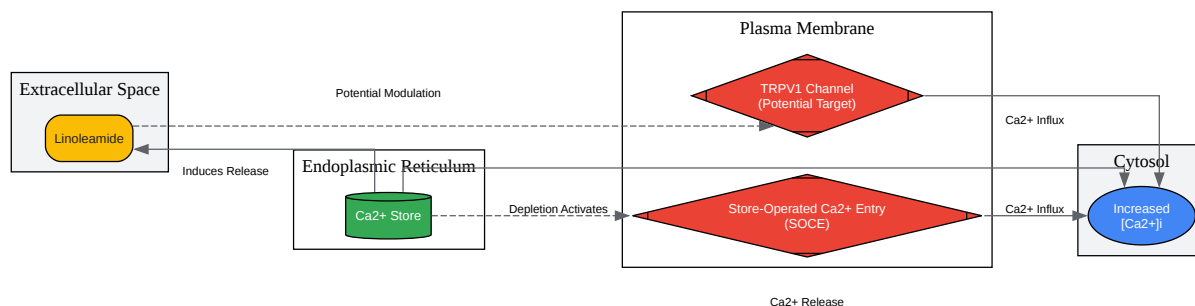
Another potential, though less directly established, pathway for **linoleamide**'s action on calcium signaling could be through its interaction with G-protein coupled receptors (GPCRs). For instance, related lipid molecules are known to activate GPR119, a $G_{i/s}$ -coupled receptor that leads to an increase in intracellular cyclic AMP (cAMP).^{[6][7]} While cAMP primarily modulates protein kinase A (PKA), crosstalk between cAMP and calcium signaling pathways is well-documented, suggesting an indirect route by which **linoleamide** could influence intracellular Ca^{2+} levels.

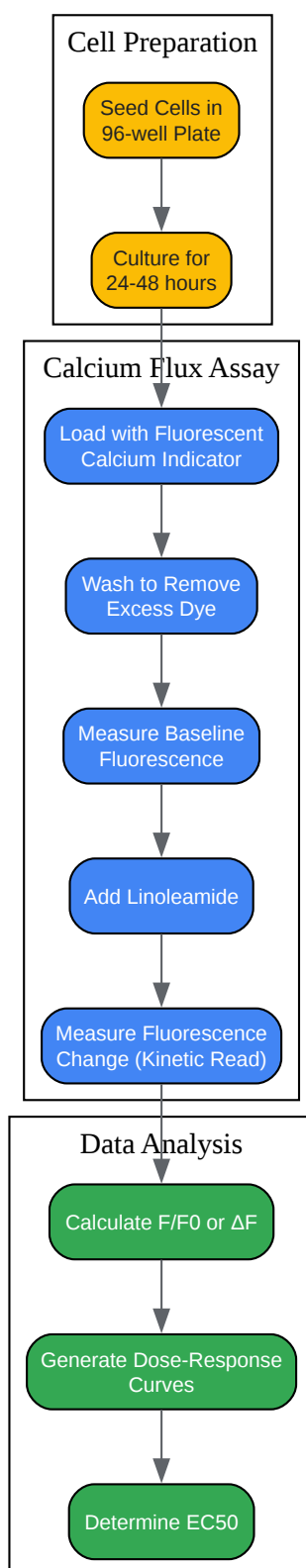
Quantitative Data Summary

The following table summarizes key quantitative data regarding the effect of **linoleamide** on intracellular calcium signaling.

Parameter	Cell Type	Value	Reference
EC50 for $[\text{Ca}^{2+}]_i$ increase	Madin Darby canine kidney (MDCK) tubular cells	20 μM	^[1]
Effective Concentration Range for $[\text{Ca}^{2+}]_i$ increase	Madin Darby canine kidney (MDCK) tubular cells	10-500 μM	^[1]
Concentration for inducing internal Ca^{2+} release	Madin Darby canine kidney (MDCK) tubular cells	100 μM	^[1]

Signaling Pathway Diagram





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